[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a versatile chemical compound used extensively in scientific research for its diverse applications. Its unique structure and properties make it a promising candidate for various innovative studies, ranging from drug development to materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves multiple steps, starting with the preparation of the core phenyl rings. The process includes:
Nitration and Reduction: The initial step involves the nitration of a suitable precursor to introduce nitro groups, followed by reduction to form amines.
Halogenation: The amines are then subjected to halogenation to introduce chloro and fluoro substituents.
Carbamoylation: The halogenated amines undergo carbamoylation to form the carbamoyl intermediate.
Esterification: Finally, the carbamoyl intermediate is esterified with 2-(4-ethoxyphenyl)acetic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetate
- [(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-hydroxyphenyl)acetate
Uniqueness
[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate stands out due to its specific combination of chloro and fluoro substituents, which confer unique chemical and biological properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-2-24-14-6-3-12(4-7-14)9-18(23)25-11-17(22)21-13-5-8-16(20)15(19)10-13/h3-8,10H,2,9,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXATLMVVSLVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.